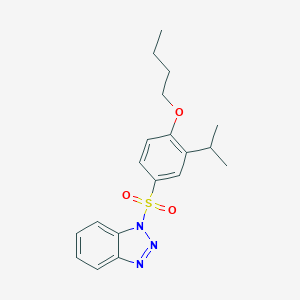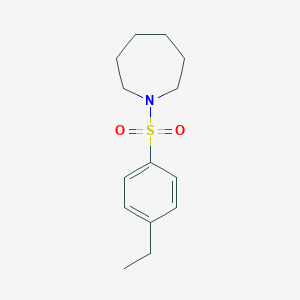
4-chloro-N,N-diethylnaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-diethylnaphthalene-1-sulfonamide, also known as CDNS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that exhibits various biochemical and physiological effects and has been used extensively in laboratory experiments.
Mecanismo De Acción
4-chloro-N,N-diethylnaphthalene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. The binding of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide to the zinc ion results in the formation of a stable complex that prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrase enzymes has been found to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its ability to inhibit carbonic anhydrase enzymes, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is relatively easy to synthesize and has been found to exhibit low toxicity in vitro. However, one of the main limitations of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. One area of interest is the development of new sulfonamide-based compounds that exhibit improved solubility and potency compared to 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide and other sulfonamide-based compounds could be further studied for their potential use as antimicrobial agents. Finally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide could be studied for its potential use in the treatment of various diseases, including glaucoma and cancer.
Conclusion:
In conclusion, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is a valuable tool for studying the role of carbonic anhydrase enzymes in different physiological processes. It exhibits various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. While 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has some limitations, it has significant potential for future research and development in various scientific fields.
Métodos De Síntesis
4-chloro-N,N-diethylnaphthalene-1-sulfonamide can be synthesized by reacting 4-chloronaphthalene with diethylamine and sulfuryl chloride. The reaction results in the formation of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide as a white solid with a melting point of around 160°C. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance and respiration. 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit inhibitory effects on carbonic anhydrase enzymes in vitro, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of sulfonamide-based compounds to carbonic anhydrase enzymes.
Propiedades
Nombre del producto |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
|---|---|
Fórmula molecular |
C14H16ClNO2S |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16ClNO2S/c1-3-16(4-2)19(17,18)14-10-9-13(15)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3 |
Clave InChI |
HSKQJGLTSJUKRE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)




![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)




![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)